3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione
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Overview
Description
3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione is a spirocyclic compound with a unique structure that includes both an oxazolidine and a dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-aminophenol and α-glycolic acid or lactic acid as starting materials. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PhI(OAc)2 or bis(trifluoroacetoxy)iodobenzene (PIFA).
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for this compound are less documented.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: PhI(OAc)2, PIFA
Reduction: Common reducing agents (e.g., NaBH4, LiAlH4)
Substitution: Nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly oxidized spirocyclic compounds, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione has several applications in scientific research:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, with derivatives exhibiting activity against various cancer cell lines.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its reactivity and structural features.
Mechanism of Action
The mechanism by which 3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione exerts its effects involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes or interfere with cellular pathways, leading to its antitumor activity . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione:
3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene: Another spirocyclic compound with different functional groups and biological activities.
Uniqueness
3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione is unique due to its specific combination of an oxazolidine and a dione moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61404-30-6 |
---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione |
InChI |
InChI=1S/C8H9NO3/c10-6-8(9-7(11)12-6)4-2-1-3-5-8/h1-2H,3-5H2,(H,9,11) |
InChI Key |
ILUCVIVMQYARIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC=C1)C(=O)OC(=O)N2 |
Origin of Product |
United States |
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